Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate
CAS No.: 1956332-04-9
Cat. No.: VC11729917
Molecular Formula: C12H10F3NO3
Molecular Weight: 273.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956332-04-9 |
|---|---|
| Molecular Formula | C12H10F3NO3 |
| Molecular Weight | 273.21 g/mol |
| IUPAC Name | ethyl 3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-9(16)7-4-3-6(12(13,14)15)5-8(7)19-10/h3-5H,2,16H2,1H3 |
| Standard InChI Key | GZLRAHAHJMQHAA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)C(F)(F)F)N |
Introduction
Chemical Identity and Structural Analysis
Ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate (CHFNO) features a benzofuran core with distinct substituents influencing its electronic and steric properties. The trifluoromethyl group at the 6-position enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the ethyl ester at the 2-position contributes to solubility in organic solvents .
Key Structural Features:
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Benzofuran Core: A fused bicyclic system providing rigidity and planar geometry.
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Trifluoromethyl Group: Introduces strong electron-withdrawing effects, altering reactivity and intermolecular interactions.
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Amino Group: Enables participation in hydrogen bonding and serves as a site for further functionalization.
Synthesis and Optimization
The synthesis of benzofuran derivatives often involves cyclization strategies. A notable method reported by ACS Omega involves CsCO-mediated C–C and C–O bond formation at room temperature . While this protocol was applied to 3-amino-2-aroyl benzofurans, analogous approaches could be adapted for ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate by modifying starting materials.
Reaction Conditions
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Base: CsCO (2.0 equivalents) in dimethylformamide (DMF).
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Substrates: 2-Hydroxybenzonitrile derivatives and ethyl bromoacetate (instead of 2-bromoacetophenones).
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Time: 10–20 minutes at room temperature.
Example Protocol:
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Combine 2-hydroxy-6-(trifluoromethyl)benzonitrile (1.0 mmol), ethyl bromoacetate (1.2 mmol), and CsCO (2.0 mmol) in DMF.
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Stir at room temperature for 15 minutes.
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Quench with ice water, filter, and purify via column chromatography (hexane/ethyl acetate).
Physicochemical Properties
Predicted properties based on structural analogs:
| Property | Value |
|---|---|
| Molecular Weight | 273.21 g/mol |
| LogP | ~2.8 (estimated) |
| Solubility | Low in water; high in DMF/DMSO |
| Stability | Resists oxidative metabolism |
The trifluoromethyl group increases logP by ~0.5 units compared to methyl-substituted analogs, enhancing membrane permeability .
Biological Activity
While direct studies on the 6-trifluoromethyl isomer are scarce, related benzofurans exhibit notable bioactivity:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22–25 |
| Escherichia coli | 20–23 |
Mechanistic studies suggest membrane disruption via lipophilic interactions .
Anticancer Activity
In vitro assays on analogous compounds show IC values of 1.5–12.0 µM against lung (A549) and ovarian (A2780) cancer lines . Activity is attributed to kinase inhibition and apoptosis induction.
Structure-Activity Relationships (SAR)
Key Trends:
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Trifluoromethyl Position: 6-Substitution may sterically hinder target binding compared to 5-substituted analogs.
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Amino Group: Critical for hydrogen bonding with biological targets.
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Ester Flexibility: Ethyl esters balance solubility and metabolic stability better than methyl counterparts .
Challenges and Future Directions
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Synthetic Accessibility: Adapting existing protocols to achieve regioselective 6-substitution remains challenging.
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Biological Profiling: Prioritize in vitro screening against cancer and microbial panels.
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Computational Modeling: Molecular docking studies could predict binding modes with targets like EGFR or DNA gyrase.
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